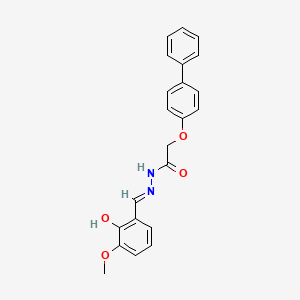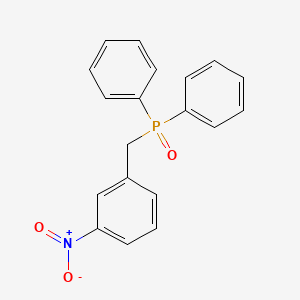
2-(4-biphenylyloxy)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyloxy)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, commonly known as BHAM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHAM is a hydrazide derivative that has been synthesized through a simple and efficient method, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of BHAM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. BHAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to induce apoptosis in cancer cells. BHAM has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
BHAM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. BHAM has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of COX-2, resulting in a decrease in inflammation. BHAM has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, BHAM has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of BHAM is its ease of synthesis, which allows for large-scale production. BHAM is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of BHAM is its limited solubility in water, which can make it challenging to work with in certain experiments. In addition, the mechanism of action of BHAM is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several potential future directions for the study of BHAM. One area of interest is the development of new drugs based on BHAM's structure and properties. BHAM's ability to inhibit COX-2 and induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer drugs. Another area of interest is the study of BHAM's antimicrobial properties and its potential use as a new class of antibiotics. Finally, the study of BHAM's properties as a building block for new materials with unique properties is an area of interest in material science.
Synthesis Methods
The synthesis of BHAM involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-(4-biphenylyloxy)acetic acid hydrazide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of BHAM as a yellow crystalline powder. The synthesis method is relatively straightforward and can be easily scaled up for larger production.
Scientific Research Applications
BHAM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BHAM has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In agriculture, BHAM has been used as a fungicide and insecticide due to its ability to inhibit the growth of various pathogens. In material science, BHAM has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-9-5-8-18(22(20)26)14-23-24-21(25)15-28-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14,26H,15H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGXCTHTMHRZIU-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B6037178.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6037184.png)


![[7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-furyl)methanone](/img/structure/B6037202.png)
![1-(3-chlorophenyl)-5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037210.png)
![N-[4-({[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6037226.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)
![3-{1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6037240.png)
![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)
![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)